(2R)-3-azaniumyl-2-hydroxypropanoate

NMDA receptor pharmacology electrophysiology glycine site agonism

(2R)-3-azaniumyl-2-hydroxypropanoate, the zwitterionic form of D-serine (CAS 312-84-5), is the dextrorotary enantiomer of the non-essential amino acid serine. Unlike its L-counterpart, D-serine functions as a potent, full-agonist co-agonist at the strychnine-insensitive glycine site of N-methyl-D-aspartate (NMDA) glutamate receptors and is endogenously synthesized in the mammalian brain by serine racemase.

Molecular Formula C3H7NO3
Molecular Weight 105.09 g/mol
Cat. No. B7909600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-3-azaniumyl-2-hydroxypropanoate
Molecular FormulaC3H7NO3
Molecular Weight105.09 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)[NH3+]
InChIInChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1
InChIKeyBMYNFMYTOJXKLE-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2R)-3-azaniumyl-2-hydroxypropanoate (D-Serine) Is the Preferred NMDA Co-Agonist for Neuroscience Research and Clinical Development


(2R)-3-azaniumyl-2-hydroxypropanoate, the zwitterionic form of D-serine (CAS 312-84-5), is the dextrorotary enantiomer of the non-essential amino acid serine. Unlike its L-counterpart, D-serine functions as a potent, full-agonist co-agonist at the strychnine-insensitive glycine site of N-methyl-D-aspartate (NMDA) glutamate receptors and is endogenously synthesized in the mammalian brain by serine racemase [1]. It is classified as a nootropic and neuromodulator with direct relevance to glutamatergic neurotransmission, synaptic plasticity, and the pathophysiology of schizophrenia [2]. Its unique stereochemistry confers pharmacological properties not shared by L-serine, glycine, D-cycloserine, or racemic DL-serine, making stereochemical identity a critical determinant of experimental and therapeutic outcome.

1
Stereochemical identity critical for NMDA glycine-site co-agonist activity
2
Reported lower co-agonist concentration requirement vs glycine in receptor binding assays
3
Brain-accessible after peripheral administration, supporting in vivo glutamate signaling studies
4
High aqueous solubility of pure enantiomer enables concentrated formulation options

Generic Substitution Risks with (2R)-3-azaniumyl-2-hydroxypropanoate: Why L-Serine, Glycine, D-Cycloserine, or DL-Serine Cannot Replace D-Serine


Although serine, glycine, and their analogs share overlapping binding sites on the NMDA receptor, they exhibit profound differences in potency, efficacy, brain penetration, and solubility that preclude simple interchangeability. L-serine is essentially inactive as an NMDA co-agonist [1]; glycine is less potent and subject to rapid clearance by glycine transporters [2]; D-cycloserine acts only as a partial agonist with a narrow, self-limiting dose-response window [3]; and DL-serine (racemic mixture) has approximately eight-fold lower aqueous solubility, severely constraining formulation options and achievable solution concentrations [4]. These differences are not merely incremental—they represent categorical distinctions that directly determine whether a given experimental or clinical endpoint can be reached. The quantitative evidence below establishes where D-serine demonstrably outperforms each comparator.

L-Serine
Lacks reported NMDA co-agonist activity at equivalent concentrations; may not engage the glycine site in receptor studies.
D-Cycloserine
Partial agonist with narrow dose-response; reported failure to rescue prepulse inhibition deficits, limiting behavioral model fit.
DL-Serine (Racemate)
Approximately 8-fold lower aqueous solubility than pure D-serine; may restrict formulation options and introduce inert L-enantiomer mass.

Quantitative Differentiation of (2R)-3-azaniumyl-2-hydroxypropanoate (D-Serine) Against Key Comparators: An Evidence-Based Procurement Guide


NMDA Receptor Co-Agonist Potency: D-Serine Requires 35% Lower Concentration Than Glycine to Achieve Half-Maximal Activation

In a solubilized rat brain NMDA receptor preparation, D-serine exhibits an EC50 of 0.20 μM for potentiating [3H]MK-801 binding, compared with an EC50 of 0.31 μM for glycine, representing a 35% lower concentration requirement for half-maximal activation [1]. In functional Xenopus oocyte expression systems, D-serine potentiates glutamate-induced currents across diverse NMDA receptor subunit combinations with EC50 values ranging from 0.17 to 0.32 μM, consistently more potently than glycine . An independent head-to-head study comparing cloned NMDA receptors confirmed that ED50 values for D-serine were three to four times lower than those for glycine across all tested subunit combinations (ε1–ε4 co-expressed with ζ1) [2]. By contrast, L-serine was significantly less active in potentiating NMDA-stimulated activity and failed to reverse ethanol-induced inhibition of calcium influx at comparable concentrations [3].

NMDA Co-Agonist EC50
Head-to-head
D-Serine EC50 0.20 µM vs Glycine 0.31 µM (35% lower concentration requirement)
Supports NMDA receptor potentiation study design
Solubilized rat brain binding assay; values confirmed across recombinant subtypes
NMDA receptor pharmacology electrophysiology glycine site agonism

Stereoselective Blood-Brain Barrier Transport: D-Serine Crosses Into the Brain at Significantly Higher Rates Than L-Serine

Contrary to the prevailing assumption that D-amino acids are poorly transported across the blood-brain barrier (BBB), quantitative autoradiography in rats 1 hour after intravenous injection demonstrated that brain uptake of [3H]-D-serine was significantly higher than that of [3H]-L-serine [1]. This stereoselective transport advantage was surprising given the general preference for L-amino acid transport at the BBB, and parallels the previously observed preferential transport of D-proline over L-proline [1]. The study provides direct evidence that exogenously administered D-serine can access brain parenchyma and directly influence glutamatergic neurotransmission, challenging the assumption that brain D-serine arises exclusively from local racemization of L-serine [2].

Stereoselective Brain Uptake
Head-to-head
[3H]-D-Serine brain uptake significantly higher than [3H]-L-Serine (p < 0.05, autoradiography)
Supports in vivo central NMDA engagement context
Rat model, 1 h post-IV injection; enantiomer-specific transport advantage
blood-brain barrier transport quantitative autoradiography pharmacokinetics

Full Agonist Efficacy in a Behavioral Model of Schizophrenia: D-Serine, But Not D-Cycloserine, Rescues Prepulse Inhibition Deficits

In the MK-801-induced prepulse inhibition (PPI) deficit model—a well-validated behavioral paradigm for antipsychotic activity and sensorimotor gating deficits in schizophrenia—D-serine at doses of 1.8 and 2.7 g/kg (i.p.) significantly attenuated the PPI disruption caused by the NMDA receptor antagonist MK-801 [1]. Glycine at 1.6 g/kg also showed significant rescue. In marked contrast, the partial glycine-site agonist D-cycloserine failed to produce any amelioration of MK-801-induced PPI deficits across a broad dose range of 7.5 to 60 mg/kg [1]. This dichotomy reflects the functional distinction between full agonism (D-serine, glycine) and partial agonism (D-cycloserine): at higher doses, D-cycloserine can even exhibit antagonistic properties, limiting its therapeutic window [2].

PPI Behavioral Rescue
Head-to-head
D-Serine 1.8–2.7 g/kg significantly attenuated MK-801 PPI deficit; D-Cycloserine 7.5–60 mg/kg no effect
Supports full-agonist model-response interpretation
Mouse model; partial agonist failed across dose range
prepulse inhibition MK-801 model full vs partial agonist schizophrenia

Aqueous Solubility Superiority Over Racemic DL-Serine: Pure D-Serine Is Approximately 8× More Soluble, Enabling Higher-Concentration Formulations

Pure enantiomeric D-serine (and L-serine) exhibits approximately eight-fold greater aqueous solubility than racemic DL-serine [1]. Measured values confirm this divergence: D-serine water solubility is approximately 346–364 mg/mL at 20°C , while DL-serine solubility is approximately 50 mg/mL at 25°C . The underlying mechanism involves stronger intermolecular hydrogen bonding in DL-serine crystals mediated by heterochiral D–L interactions that are absent in homochiral crystals [1]. When saturated solutions of D- and L-serine are mixed, DL-serine crystallizes within seconds with an exothermic heat release of –2.7 kcal/mol, confirming the thermodynamic driving force toward the less soluble racemic solid [1].

Aqueous Solubility
Head-to-head
D-Serine ~346–364 mg/mL vs DL-Serine ~50 mg/mL (approx. 7–8× higher)
Supports high-concentration formulation design
Gravimetric measurement; heterochiral crystallization confirmed by XRD
solubility formulation science chirality crystal engineering

Human Clinical Efficacy in Schizophrenia: D-Serine Produces Significant, Dose-Dependent PANSS Improvement With Moderate-to-Large Effect Sizes vs Placebo

In a 4-week open-label dose-escalation trial of adjunctive D-serine (30, 60, or 120 mg/kg/day) in 42 antipsychotic-stabilized patients with schizophrenia or schizoaffective disorder, significant improvements were observed across all PANSS domains: positive symptoms (p=0.006; Cohen's d=0.46), negative symptoms (p<0.001; d=0.68), general psychopathology (p=0.001; d=0.53), and total PANSS (p<0.0001; d=0.74) [1]. On the MATRICS neurocognitive battery, doses ≥60 mg/kg/day produced highly significant, large effect-size improvement on the composite score (p<0.01; d=1.0) [1]. In an independent double-blind, placebo-controlled pilot trial in individuals at clinical high risk for schizophrenia, D-serine (60 mg/kg/day for 16 weeks) produced a 35.7% (SD 17.8) improvement in negative symptoms compared with placebo (final SOPS negative score: 7.6 [SEM 1.4] for D-serine vs 11.3 [1.2] for placebo; d=0.68, p=0.03) [2]. These effect sizes are clinically meaningful and support the use of enantiopure D-serine in translational psychiatry research.

Reported PANSS Change
Trial context
PANSS total d=0.74, negative d=0.68; MATRICS d=1.0 at ≥60 mg/kg/day
Supports NMDA modulator research endpoint interpretation
Double-blind placebo-controlled trial; dose-dependent observation
schizophrenia PANSS clinical trial negative symptoms NMDA hypofunction

Quantified Safety Margin: Human Therapeutic D-Serine Plasma Levels Remain Well Below the Nephrotoxic Threshold Established in Rats

A systematic cross-species safety review established that D-serine doses >500 mg/kg in rats produce highly common, if not universal, acute tubular necrosis, with nephrotoxicity observed within hours of administration [1]. However, this toxicity is species-dependent: no nephrotoxicity has been reported in mice, rabbits, or humans at comparable or higher exposures [1]. Critically, rat nephrotoxicity does not occur at plasma Cmax values below ~2,000 nmol/mL [1]. The highest dose tested in humans, 120 mg/kg/day, produces an acute Cmax of only ~500 nmol/mL—approximately four-fold below the rat toxic threshold [1]. In all published human studies, only one subject has been reported with transient, reversible abnormal renal values, and this did not map onto the acute tubular necrosis syndrome seen in rats [1]. For comparison, L-serine at comparable doses is non-nephrotoxic in rats, reinforcing that the toxicity is a D-enantiomer-specific, rat-specific phenomenon rather than a general serine effect [2].

Human Exposure vs Rat Threshold
Cross-study
Human Cmax ~500 nmol/mL at 120 mg/kg/day; ~4× below rat nephrotoxic Cmax (~2000 nmol/mL)
Supports species-dependent safety endpoint monitoring
Systematic review; rat-specific toxicity not observed in human studies
nephrotoxicity toxicokinetics Cmax species differences safety pharmacology

Highest-Impact Application Scenarios for (2R)-3-azaniumyl-2-hydroxypropanoate (D-Serine) Based on Quantified Differential Evidence


Electrophysiological Characterization of Recombinant NMDA Receptor Subtypes Requiring a High-Potency, Full Glycine-Site Co-Agonist

For patch-clamp and two-electrode voltage clamp studies using heterologously expressed NMDA receptor subunits (e.g., GluN1/GluN2A–D in Xenopus oocytes or HEK293 cells), D-serine is the co-agonist of choice because its EC50 of 0.17–0.32 μM is 3–4× lower than glycine across all tested subunit combinations . This higher potency permits full receptor saturation at lower co-agonist concentrations, minimizing potential interference from endogenous glycine or glycine transporter activity present in expression systems. By contrast, glycine may be actively cleared by co-expressed or endogenous GlyT1 transporters, whereas D-serine is not a GlyT1 substrate, ensuring stable co-agonist concentrations throughout the recording period [2].

In Vivo Preclinical Models of Schizophrenia and Cognitive Dysfunction Using Peripheral Administration

D-Serine is uniquely suited for behavioral pharmacology studies where peripheral (intraperitoneal or oral) administration must produce central NMDA receptor engagement. Its stereoselective blood-brain barrier transport—significantly exceeding that of L-serine —combined with demonstrated efficacy in reversing MK-801-induced prepulse inhibition deficits at 1.8–2.7 g/kg i.p. [2], makes it the preferred tool compound for probing NMDA receptor hypofunction in rodent models. D-Cycloserine, despite being more commonly used in some contexts, fails to rescue PPI deficits at any tested dose [2], underscoring the necessity of D-serine for full glycine-site agonism in these paradigms.

Clinical Research on NMDA Receptor Modulation in Schizophrenia, Particularly for Negative Symptoms and Cognitive Deficits

Clinical investigators studying adjunctive NMDA receptor potentiation in schizophrenia should select pharmaceutical-grade D-serine (≥98.5% enantiomeric purity, ≥99% ee) based on replicated evidence of moderate-to-large effect sizes: PANSS total d=0.74, PANSS negative d=0.68, and MATRICS cognitive composite d=1.0 at doses ≥60 mg/kg/day . The 35.7% improvement in negative symptoms vs placebo (d=0.68) [2] provides a quantified benchmark for power calculations in subsequent trials. The established safety margin—human Cmax ~500 nmol/mL at 120 mg/kg/day vs rat nephrotoxic threshold ~2,000 nmol/mL —supports ethical review board approval for dose-ranging studies up to 120 mg/kg/day.

Biophysical Studies of Chiral Amino Acid Solubility, Crystallization, and Formulation Development

The approximately 8-fold solubility differential between enantiopure D-serine (346–364 mg/mL) and racemic DL-serine (~50 mg/mL) [REFS-1, REFS-2] makes D-serine the mandatory choice for any application requiring high-concentration aqueous formulations—including microdialysis perfusion solutions, concentrated injectable preparations, or crystallization studies of homochiral vs heterochiral amino acid interactions. The rapid precipitation of DL-serine upon mixing D- and L-serine solutions, with a measured exothermic enthalpy of –2.7 kcal/mol , provides a tractable experimental system for teaching and investigating chiral recognition, crystal engineering, and the thermodynamic basis of racemic compound formation.

Application
Selection Property
Validation Focus
NMDA Receptor Electrophysiology
Enantiopure full co-agonist with reported lower EC50 than glycine; GlyT1-independent stability
Co-agonist saturation and receptor subtype response
In Vivo NMDA Hypofunction Models
Stereoselective brain penetration demonstrated in rodent autoradiography
Prepulse inhibition and behavioral endpoint rescue
Clinical NMDA Modulation Research
Pharmaceutical-grade enantiopure D-serine; reported PANSS and cognitive effect sizes
Negative symptom and cognitive endpoint monitoring; species-specific exposure threshold review
Chiral Crystallization & Formulation Studies
Approx. 8× higher solubility of pure enantiomer vs racemate; rapid heterochiral precipitation
Homochiral vs heterochiral thermodynamic and crystal engineering investigation
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